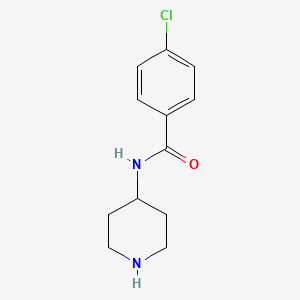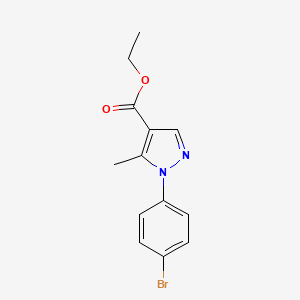
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as EBP-MPC, is an organic compound belonging to the pyrazole family. It is a colorless and crystalline solid that is soluble in organic solvents and has a melting point of 145°C. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthetic Applications in Heterocyclic Chemistry
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions with azoles. This process involves alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles for the synthesis of radical precursors. These cyclisations yield new 6-membered rings attached to the azoles, demonstrating the compound's utility in constructing complex heterocyclic structures (Allin et al., 2005).
Role in Molecular and Crystal Structure Analysis
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been a subject of study in molecular and crystal structure analysis. Its crystal structure, determined by X-ray crystallography, revealed significant insights into the molecular geometry and electronic structure-property relationships, contributing to the understanding of pyrazole esters at a fundamental level (Viveka et al., 2016).
Exploration in Corrosion Inhibition
This compound has also found applications in corrosion inhibition. It forms part of a new class of corrosion inhibitors for mild steel, useful in industrial processes like pickling. The efficiency and mechanism of these inhibitors have been studied using various techniques, including electrochemical methods, to understand their interaction with metal surfaces and their protective properties (Dohare et al., 2017).
Potential in Nonlinear Optics
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives have shown potential in nonlinear optics (NLO). Specific derivatives have been identified as candidates for optical limiting applications, indicating the compound's relevance in the development of new materials for optical technologies (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJVIOBYOFILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191461 | |
| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
187998-45-4 | |
| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187998-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

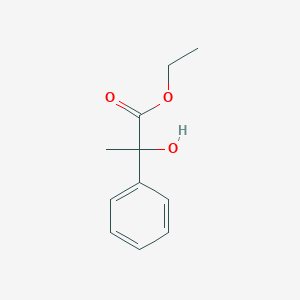

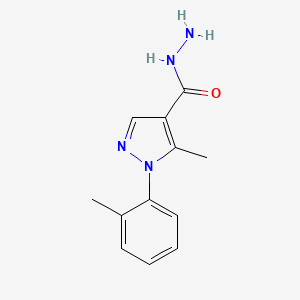
![2-[4-[(4-amino-2-methoxyphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol](/img/structure/B1638240.png)
![1-Chloro-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1638241.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B1638256.png)
![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1638257.png)
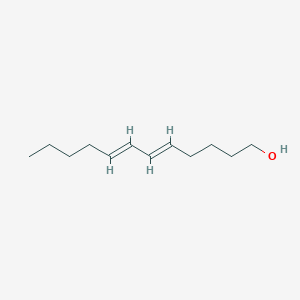
![N-{4-[(cyclopropylcarbonyl)amino]benzyl}cyclopropanecarboxamide](/img/structure/B1638260.png)

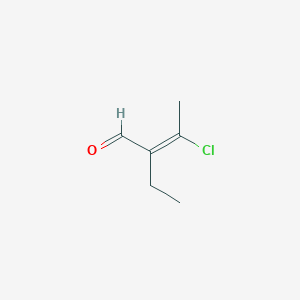
![4-[(Methoxybenzylidene)amino]stilbene](/img/structure/B1638273.png)
